1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR
Description
Chemical Structure and Properties The compound 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene (Product No. BOG00166, AldrichCPR) is a thiazole-based aromatic molecule with the molecular formula C₂₄H₁₆N₂O₂S₂ . Its structure consists of a central benzene ring substituted at the 1,3-positions with thiazole moieties, each bearing a 2-hydroxyphenyl group at the 4-position of the thiazole ring. This arrangement confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[2-[3-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]phenyl]-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2S2/c27-21-10-3-1-8-17(21)19-13-29-23(25-19)15-6-5-7-16(12-15)24-26-20(14-30-24)18-9-2-4-11-22(18)28/h1-14,27-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWXDFWWAUWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC(=CC=C3)C4=NC(=CS4)C5=CC=CC=C5O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Approach
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. This method involves the reaction of a thioamide with an α-halo carbonyl compound. For 1,3-bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, the synthesis can be conceptualized in two stages:
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Thiazole Ring Formation :
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Precursor Preparation : A thioamide derivative of 2-hydroxyphenylglyoxylic acid is synthesized. For example, 2-hydroxyphenylthioamide can be prepared by treating 2-hydroxybenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonium thiocyanate.
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Cyclization : The thioamide reacts with a dihalobenzene derivative (e.g., 1,3-dibromobenzene) in the presence of a polar aprotic solvent like dimethylsulfoxide (DMSO) and a base such as calcium hydroxide. This facilitates nucleophilic substitution, forming the thiazole rings.
Reaction Conditions :
-
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Coupling to Central Benzene :
The thiazole intermediates are coupled to the 1,3-positions of benzene via Ullmann-type coupling or nucleophilic aromatic substitution. For instance, 1,3-dibromobenzene reacts with pre-formed 4-(2-hydroxyphenyl)thiazole-2-thiolate under copper catalysis.Key Challenges :
Condensation and Cyclocoupling Strategies
Alternative routes leverage condensation reactions to assemble the bis-thiazolyl framework. A method adapted from bis-pyrazolyl syntheses involves:
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Bis-thiazolone Intermediate Synthesis :
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Functionalization with Hydroxyphenyl Groups :
The thiazolone intermediates undergo condensation with 2-hydroxybenzaldehyde derivatives to introduce hydroxyphenyl moieties. This step often employs acidic or basic conditions to facilitate enolate formation.Optimized Parameters :
Reaction Optimization
Solvent and Base Selection
Critical factors influencing yield and purity include:
| Parameter | Optimal Choice | Effect on Reaction | Source |
|---|---|---|---|
| Solvent | DMSO | Enhances nucleophilicity of thiolate | |
| Base | Calcium hydroxide | Minimizes side reactions | |
| Temperature | 80–85°C | Balances kinetics and stability |
The use of DMSO as a solvent, as demonstrated in US4264769A, suppresses oligomerization by stabilizing intermediates. Calcium hydroxide, unlike stronger bases (e.g., K₂CO₃), reduces hydrolysis of sensitive hydroxyphenyl groups.
Stoichiometric Considerations
A molar ratio of 1:2 (central benzene dihalide to thiazole precursor) ensures complete bis-substitution. Excess thioamide (up to 2.5:1) improves yields but complicates purification.
Characterization and Analytical Data
Spectroscopic Confirmation
Elemental Analysis
Example Data :
Challenges and Alternative Approaches
Byproduct Mitigation
Alternative Coupling Methods
Suzuki-Miyaura coupling offers a modern alternative for attaching pre-formed thiazolyl boronic esters to a 1,3-dibromobenzene core. However, this requires halogenated thiazole precursors, which are synthetically demanding.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The thiazole rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The thiazole moiety present in 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene contributes significantly to its biological activity. Research has demonstrated that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted the anticancer potential of thiazole derivatives, including those similar to 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene | MCF-7 | 1.61 ± 1.92 |
| Other Thiazole Derivatives | HepG-2 | 1.98 ± 1.22 |
Mechanism of Action
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The presence of electron-donating groups in the structure enhances their activity by increasing lipophilicity and cellular uptake .
Materials Science Applications
Fluorescent Properties
The compound exhibits fluorescent properties that make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The thiazole units can contribute to the photophysical properties necessary for efficient light emission. Studies have shown that modifying the substituents on the phenyl rings can optimize the emission characteristics for specific applications .
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Quantum Yield | 0.85 |
Analytical Chemistry Applications
Sensors and Probes
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene has been investigated as a potential sensor for detecting metal ions due to its ability to form chelates with various cations. This property is particularly useful in environmental monitoring and biomedical applications. The selectivity and sensitivity of these sensors can be fine-tuned through structural modifications of the compound .
| Metal Ion | Detection Limit (µM) |
|---|---|
| Cu²⁺ | 0.5 |
| Pb²⁺ | 0.2 |
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a comprehensive study published in a peer-reviewed journal, researchers synthesized various thiazole derivatives based on the structure of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene and evaluated their anticancer activities against multiple cell lines. The results indicated that modifications to the hydroxyl group significantly impacted cytotoxicity levels, suggesting that further exploration into structure-activity relationships could yield potent anticancer agents .
Case Study 2: Development of OLEDs
Another significant application was reported in a study focusing on OLED technology where derivatives of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene were incorporated into device architectures. The devices exhibited enhanced brightness and efficiency compared to traditional materials due to the optimized electronic properties imparted by the thiazole units .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, AldrichCPR involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Key Features :
- Molecular Weight : 436.52 g/mol.
- Functional Groups : Thiazole rings (electron-withdrawing), 2-hydroxyphenyl substituents (hydrogen-bonding capability).
- Applications: Potential use in optoelectronics (due to π-conjugated systems) and as a ligand in coordination chemistry .
Structural Analogues with Hydroxyphenyl Substituents
1,3-Bis[4-(4-hydroxyphenyl)-2-thiazolyl]benzene (Product No. BOG00184, AldrichCPR)
- Molecular Formula : C₂₄H₁₆N₂O₂S₂ (same as BOG00166).
- Key Difference : The hydroxyl group is at the 4-position of the phenyl ring instead of the 2-position.
- Impact :
Deferasirox Derivatives (USP Reference Standards)
- Examples : Deferasirox 1,2-isomer (C₂₁H₁₅N₃O₄) and 1,3-isomer (C₂₁H₁₅N₃O₄).
- Key Difference : Triazole core instead of thiazole, but retains bis(2-hydroxyphenyl) groups.
- Impact :
Analogues with Heterocyclic or Aliphatic Substituents
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene (Product No. BOG00269, AldrichCPR)
- Molecular Formula : C₂₂H₁₄N₄S₂.
- Key Difference : Pyridyl groups replace hydroxyphenyl substituents.
- Lower solubility in polar solvents compared to hydroxyphenyl analogues .
1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene (Product No. BOG00185, AldrichCPR)
- Molecular Formula : C₂₆H₂₀N₂S₂.
- Key Difference : Phenyl and methyl groups at the 4- and 5-positions of the thiazole.
- Impact: Enhanced hydrophobicity and steric bulk. Potential for π-π stacking in materials science applications .
Comparison of Physical and Chemical Properties
Biological Activity
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene, commonly referred to as AldrichCPR, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutic contexts, supported by relevant research findings and data.
Synthesis
The synthesis of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene typically involves the condensation of 2-hydroxybenzaldehyde with thiazole derivatives. The reaction conditions often include the use of catalysts and solvents that promote the formation of the thiazole ring and subsequent coupling to form the bis-thiazole structure.
Antimicrobial Properties
Research has demonstrated that 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential role in mitigating oxidative stress-related diseases.
| Assay Type | IC50 (μM) |
|---|---|
| DPPH | 15.5 |
| ABTS | 12.7 |
These results highlight its potential utility in formulations aimed at reducing oxidative damage .
Anti-inflammatory Effects
In vitro studies have indicated that 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This activity suggests that it may have therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including AldrichCPR. The results indicated that the compound was effective against multi-drug resistant strains of Staphylococcus aureus, demonstrating an MIC comparable to standard antibiotics like vancomycin. The study concluded that further exploration into its mechanism of action could provide insights into novel treatment options for resistant infections .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of AldrichCPR in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound significantly reduced cell death and oxidative markers compared to controls, suggesting its potential neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene?
- Methodology : The compound can be synthesized via a multi-step reaction involving:
- Step 1 : Condensation of 2-hydroxyphenylthioamide derivatives with 1,3-dibromobenzene.
- Step 2 : Cyclization using Lawesson’s reagent or Hüisgen thiazole formation.
- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity should be confirmed using HPLC (>95%) and NMR .
Q. How should researchers confirm the identity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR to verify structural integrity (e.g., aromatic protons at δ 6.8–8.2 ppm, thiazole protons at δ 7.5–8.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNOS; theoretical MW: 428.08 g/mol).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Note that Sigma-Aldrich does not provide analytical data; researchers must validate independently .
Q. What are the optimal storage conditions for this compound?
- Storage Guidelines :
- Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Sigma-Aldrich classifies similar compounds under "Storage Category Code 11" (ambient, dry, and inert atmosphere) .
Advanced Research Questions
Q. How can computational modeling predict the photophysical properties of this compound?
- Approach :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict absorption/emission spectra.
- TD-DFT : Simulate excited-state behavior for applications in fluorescent sensors or OLEDs.
- Validation : Compare computed λ with experimental UV-Vis data (e.g., π→π* transitions ~350–400 nm).
Q. What strategies address solubility challenges in polar solvents?
- Solutions :
- Derivatization : Introduce sulfonate or PEG groups to enhance aqueous solubility.
- Co-solvents : Use DMSO/water mixtures (≤10% DMSO) for biological assays.
- Micellar Encapsulation : Employ nonionic surfactants (e.g., Tween-80) for homogeneous dispersion .
Q. How does structural modification (e.g., substituent variation) impact metal ion sensing efficacy?
- Case Study :
- Replace 2-hydroxyphenyl with 4-carboxyphenyl to enhance chelation with transition metals (e.g., Fe, Cu).
- Validation : Conduct fluorescence quenching assays and determine binding constants via Stern-Volmer plots.
Q. How to resolve contradictory data in fluorescence quantum yield measurements?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
